Ethylphosphonic dichloride
Description
Historical Context of Organophosphorus Compounds
The journey of organophosphorus chemistry is a rich narrative of discovery and innovation that spans over two centuries.
The origins of organophosphorus chemistry can be traced back to the early 19th century. In 1820, Jean Louis Lassaigne's work reacting ethanol (B145695) with phosphoric acid is often cited as an early foray into this field. nih.govingentaconnect.com This was followed by the synthesis of tetraethyl pyrophosphate (TEPP) by Philippe de Clermont in 1854. nih.gov Another significant early synthesis was that of methylphosphonic acid dichloride in 1873 by von Hofman. mdpi.com These initial discoveries, though perhaps not fully understood in their time, laid the crucial groundwork for future advancements.
The 20th century witnessed a dramatic expansion in the field of organophosphorus chemistry. The work of scientists like Arbuzov and Michaelis was fundamental in developing methods for creating carbon-phosphorus bonds, which is a cornerstone of modern organophosphorus synthesis. rsc.orgrsc.org A pivotal moment came in the 1930s with the work of Gerhard Schrader, who synthesized the first organophosphorus insecticides, including tetraethylphosphate (TEPP). rsc.orgrsc.org This era also saw the development of nerve agents like Tabun and Sarin, highlighting the dual-use nature of this powerful chemistry. rsc.orgrsc.org The use of organophosphorus compounds as insecticides grew significantly in the 1970s. nih.gov
The formation of the carbon-phosphorus (C-P) bond is a central theme in organophosphorus chemistry. rsc.org This stable bond is a defining feature of phosphonates, distinguishing them from phosphate (B84403) esters which contain the more labile C-O-P linkage. nih.gov The ability to create this bond has unlocked a vast array of molecules with diverse properties and applications, including their use as ligands in catalysis, as pesticides, and as flame retardants. acs.org The development of reactions like the Michaelis-Arbuzov rearrangement provided essential tools for synthetic chemists to construct these valuable C-P bonds. mdpi.com
Classification of Organophosphorus Compounds
Organophosphorus compounds are a broad class of chemicals and can be classified based on the oxidation state of the phosphorus atom, with phosphorus(V) and phosphorus(III) derivatives being the most common. wikipedia.org Another classification method is based on the nature of the organic groups and other atoms attached to the phosphorus.
Major Classes of Organophosphorus(V) Compounds:
Phosphate esters and amides: These are derivatives of phosphoric acid. wikipedia.org
Phosphonic and phosphinic acids and their esters: These contain one or two direct carbon-phosphorus bonds, respectively. wikipedia.org
Phosphine (B1218219) oxides, imides, and chalcogenides: These feature a phosphorus atom double-bonded to oxygen, nitrogen, or a chalcogen. wikipedia.org
Phosphonium salts and phosphoranes: These compounds have four and five organic groups attached to the phosphorus atom, respectively. wikipedia.org
Major Classes of Organophosphorus(III) Compounds:
Phosphites, phosphonites, and phosphinites: These are esters of phosphorous acid, phosphonous acid, and phosphinous acid. wikipedia.org
Phosphines: These are organophosphorus compounds with the formula R₃P. wikipedia.org
Phosphaalkenes and phosphaalkynes: These contain phosphorus-carbon double and triple bonds, respectively. wikipedia.org
Ethylphosphonic dichloride, with its ethyl group directly bonded to a pentavalent phosphorus atom, falls into the category of a phosphonic acid derivative, specifically a phosphonyl dihalide.
Nomenclature and Structural Representation of this compound
This compound is a colorless to pale yellow liquid with a pungent odor. cymitquimica.com Its chemical identity is precisely defined by various nomenclature and structural systems.
| Identifier | Value |
| IUPAC Name | ethylphosphonoyl dichloride thermofisher.com |
| CAS Number | 1066-50-8 cymitquimica.com |
| Molecular Formula | C₂H₅Cl₂OP cymitquimica.com |
| SMILES | CCP(=O)(Cl)Cl smolecule.com |
| InChI Key | OWGJXSYVHQEVHS-UHFFFAOYSA-N smolecule.com |
The structure of this compound features a central phosphorus atom double-bonded to an oxygen atom, single-bonded to an ethyl group, and single-bonded to two chlorine atoms. cymitquimica.com
Role of this compound in Organophosphorus Synthesis
This compound is a highly reactive and versatile intermediate in the synthesis of a wide range of organophosphorus compounds. cymitquimica.com Its reactivity stems from the two phosphorus-chlorine bonds, which are susceptible to nucleophilic substitution.
This reactivity allows for the preparation of:
Organophosphorus Esters: By reacting with various alcohols or phenols, this compound can be used to create a diverse library of organophosphorus esters. These esters have potential applications as enzyme inhibitors and flame retardants. smolecule.com
Phosphonic Acids: Hydrolysis of this compound yields ethylphosphonic acid. Phosphonic acids are known to be effective chelating agents and corrosion inhibitors. smolecule.com
Phosphonates: It serves as a precursor for phosphonates, which are molecules containing the stable P-C bond and have applications in areas like nucleic acid analogs and biocatalysis. smolecule.com
Other Derivatives: this compound can be used to synthesize other important compounds such as ethylphosphonic diisocyanate and various substituted phenyl ethylphosphonates. thermofisher.comlookchem.com
The synthesis of this compound itself can be achieved through several methods, including the reaction of ethanol with phosphorus trichloride (B1173362) or the chlorination of ethylphosphonic acid. smolecule.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-dichlorophosphorylethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5Cl2OP/c1-2-6(3,4)5/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGJXSYVHQEVHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(=O)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Cl2OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70147658 | |
| Record name | Phosphonic dichloride, ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70147658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1066-50-8 | |
| Record name | Ethylphosphonic dichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1066-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonic dichloride, ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic dichloride, ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70147658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylphosphonic dichloride | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for Ethylphosphonic Dichloride
Reaction of Ethyl Alcohol with Phosphorus Trichloride (B1173362)
One common method for preparing haloalkanes, such as ethyl chloride, involves the reaction of an alcohol with a phosphorus halide. youtube.com Specifically, the reaction of ethyl alcohol (ethanol) with phosphorus trichloride (PCl₃) can be employed. vedantu.comdoubtnut.com
When ethanol (B145695) reacts with phosphorus trichloride, typically with the application of heat, the primary products are ethyl chloride and phosphorous acid (H₃PO₃). youtube.comvedantu.com The balanced chemical equation for this reaction is:
3C₂H₅OH + PCl₃ → 3C₂H₅Cl + H₃PO₃ vedantu.com
This reaction proceeds via the replacement of the hydroxyl (-OH) group of the alcohol with a chlorine atom. vedantu.com While this method is effective for producing ethyl chloride, it is also a foundational reaction in organophosphorus chemistry that can be adapted for the synthesis of related compounds.
In a related industrial process for producing sodium O-ethyl phosphate (B84403), phosphorus trichloride and ethanol are reacted under vacuum at 15°C. google.com The resulting diethyl phosphite (B83602) is then further processed. This initial reaction highlights the reactivity between these two key starting materials. google.com
Thionyl Chloride Method for Alkylphosphonic Dichlorides
The use of thionyl chloride (SOCl₂) is a well-established method for the synthesis of alkylphosphonic dichlorides from various precursors. googleapis.comresearchgate.net This reagent serves as a potent chlorinating agent, capable of converting phosphonic acids and their esters into the corresponding phosphonyl dichlorides. smolecule.com
A general approach involves the reaction of a dialkyl alkylphosphonate with thionyl chloride. tandfonline.com For instance, O,O-diethyl ethylphosphonate can be converted to ethylphosphonic dichloride by reacting it with thionyl chloride, often in the presence of a catalyst like dimethylformamide (DMF). rsc.org The reaction is typically carried out at an elevated temperature, such as refluxing at 75°C. rsc.org The progress of the reaction is indicated by the evolution of gases like sulfur dioxide. rsc.org
The mechanism of the reaction between thionyl chloride and dialkyl alkylphosphonothionates has been studied using ³¹P NMR, suggesting an intermediate ester chloride is formed. tandfonline.comtandfonline.com This method has been optimized for the preparation of various alkylphosphonic dichlorides. tandfonline.com Pyridine (B92270) can also be used to catalyze the chlorination of phosphonates with thionyl chloride, leading to high yields of the desired phosphonyl dichloride. researchgate.net For acid-sensitive substrates, the presence of an excess of pyridine can help neutralize any acid present in the thionyl chloride and maintain basic conditions. stackexchange.com
Direct Chlorination of Ethylphosphonic Acid
This compound can also be synthesized through the direct chlorination of ethylphosphonic acid. smolecule.com This method involves treating the phosphonic acid with a strong chlorinating agent.
One such agent is phosphorus pentachloride (PCl₅). mdpi.com The reaction involves the replacement of the hydroxyl groups of the phosphonic acid with chlorine atoms. This method is a historically significant route for the preparation of alkylphosphonic acid dichlorides. mdpi.com
Historical Synthesis Routes
The synthesis of this compound and related compounds has a history dating back to the 19th century. In 1873, von Hofmann synthesized methylphosphonic acid dichloride by chlorinating methylphosphonic acid with phosphorus pentachloride. mdpi.com He also successfully obtained this compound. mdpi.com The precursor ethylphosphonic acid was among the first compounds with a direct carbon-phosphorus bond to be synthesized, achieved by the oxidation of ethylphosphine (B1201611) with nitric acid. mdpi.com
Early methods for preparing alkylphosphonic dichlorides also involved the hydrolysis of a complex formed from a hydrocarbon, phosphorus trichloride, and aluminum chloride. cdnsciencepub.com This hydrolysis was conducted at very low temperatures (-20°C to -30°C) and required immediate filtration. cdnsciencepub.com
Optimization of Reaction Conditions for Synthesis
The efficiency and yield of this compound synthesis are highly dependent on the optimization of reaction conditions, particularly temperature and the stoichiometric ratios of reactants.
Temperature Effects
Temperature control is critical in the synthesis of this compound and its derivatives to minimize side reactions and prevent product decomposition. google.commdpi.com In the reaction of this compound with 2,2,2-trifluoroethanol (B45653) to form an ester, the internal temperature is maintained below 12°C during the addition of reactants. orgsyn.org Similarly, in the synthesis of phosphonic acid monoesters, maintaining a temperature of 0–10°C during alcohol addition helps to minimize the formation of diester byproducts. Subsequent heating can then be used to drive the reaction to completion by removing byproducts like hydrogen chloride. In some preparations, reactions are conducted at significantly higher temperatures, such as the reaction of O,O-diethyl ethylphosphonate with refluxing thionyl chloride at 75°C. rsc.org However, temperatures should generally not exceed 200°C as this can lead to the decomposition of both products and raw materials. google.com
Solvent Systems
The choice of solvent is a critical parameter in the synthesis of this compound, influencing reaction rates, yields, and the ease of product isolation. The selection is often dictated by the specific synthetic route and reagents employed. Solvents in these syntheses must typically be inert to the highly reactive chlorinating agents and the phosphorus-containing species.
Anhydrous aprotic solvents are frequently employed to prevent the hydrolysis of the acid chloride product. Tetrahydrofuran (THF) is a commonly cited solvent, particularly in reactions involving the conversion of phosphonic acids or their esters to the corresponding dichloride. smolecule.comrsc.orgorgsyn.org For instance, in the synthesis of 2-ethyl-2-oxo-1,3,2-dioxaphospholane from this compound, the reaction is conducted in dry THF to maintain an inert atmosphere. rsc.org Similarly, the preparation of ethylphosphonic acid bis-(2,2,2-trifluoroethyl) ester from this compound utilizes THF as the reaction medium. orgsyn.orgorgsyn.org
Dichloromethane (DCM) is another halogenated solvent used in the synthesis of ethylphosphonate derivatives from this compound, chosen for its low reactivity and ability to dissolve the reactants. mdpi.com For microscale syntheses, this compound may be used as a 10% solution in n-hexane. acs.org In other procedures, particularly those involving different phosphonic dichlorides, toluene (B28343) has been used as the solvent. cdnsciencepub.com
Interestingly, some synthetic preparations of this compound are performed without any solvent. One method involves the dropwise addition of O,O-diethyl ethyl phosphonate (B1237965) and a catalyst to refluxing thionyl chloride, which acts as both reagent and reaction medium. rsc.org This approach can simplify purification, which is achieved through fractional distillation of the raw product. rsc.org While not a direct synthesis of the dichloride, the synthesis of its precursor, ethylphosphonic acid, can be carried out in the melt of phosphorous acid or in solvents like acetic acid or ethyl acetate. google.com
Post-synthesis work-up and purification steps may introduce other solvents. Water is often used to quench the reaction, followed by extraction with an organic solvent like DCM or n-hexane. mdpi.comacs.org Acetone may be used during purification steps such as nanoprecipitation. rsc.org
Table 1: Solvent Systems in the Synthesis of this compound and Related Derivatives
| Solvent | Role | Synthetic Context | Citation |
| Tetrahydrofuran (THF) | Reaction Medium | Synthesis of derivatives from this compound. | smolecule.comrsc.orgorgsyn.orgorgsyn.org |
| Dichloromethane (DCM) | Reaction Medium | Synthesis of ethylphosphonate-linked dimers from this compound. | mdpi.com |
| n-Hexane | Reaction Medium | Used as a 10% solution for microscale synthesis of ethylphosphonic acid derivatives. | acs.org |
| Toluene | Reaction Medium | Used in the synthesis of a related diazaphosphole 2-sulfide from a phosphonothioic dichloride. | cdnsciencepub.com |
| Thionyl chloride | Reagent & Medium | Used in a solvent-free synthesis from O,O-diethyl ethyl phosphonate. | rsc.org |
| Acetic Acid / Ethyl Acetate | Reaction Medium | Proposed for the synthesis of the precursor, ethylphosphonic acid. | google.com |
| Water | Quenching/Extraction | Used in the work-up phase to stop the reaction and separate products. | mdpi.comacs.org |
| Acetone | Purification | Used for nanoprecipitation of polymers synthesized from derivatives. | rsc.org |
Catalyst Systems
Catalysts play a pivotal role in the synthesis of this compound, primarily by facilitating the chlorination reaction or by acting as acid scavengers. The choice of catalyst is intrinsically linked to the starting materials and the chlorinating agent used.
In the widely used method involving thionyl chloride as the chlorinating agent, N,N-Dimethylformamide (DMF) is employed as a catalyst. rsc.org A detailed procedure describes the synthesis of this compound from O,O-diethyl ethyl phosphonate and thionyl chloride, where a catalytic amount of DMF is added to the phosphonate before its addition to refluxing thionyl chloride. rsc.org The catalytic action of DMF in such reactions proceeds via the formation of the Vilsmeier reagent (chloro-dimethylformiminium chloride), which is a more potent chlorinating agent than thionyl chloride itself.
Tertiary amines are also commonly used, often serving a dual role as both a catalyst and an acid scavenger to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction. Pyridine is frequently used in this capacity. smolecule.comrsc.orgacs.org For example, in the reaction of this compound with ethylene (B1197577) glycol to form a cyclic phosphonate, pyridine is added along with the glycol to the reaction mixture. rsc.org It is also used in microscale syntheses of ethylphosphonic acid derivatives from the dichloride and various alcohols. acs.org
Triethylamine (B128534) is another tertiary amine that functions similarly to pyridine. orgsyn.orgorgsyn.orgmdpi.com It is used as a base to react with HCl in the synthesis of ethylphosphonic acid bis-(2,2,2-trifluoroethyl) ester from this compound and 2,2,2-trifluoroethanol. orgsyn.orgorgsyn.org
While not direct catalysts for the synthesis of this compound itself, it is relevant to note that the synthesis of its precursor, ethylphosphonic acid, can be initiated by free-radical initiators. Azo compounds, such as azobis(isobutyronitrile), are cited as effective initiators for the reaction between ethylene and phosphorous acid. google.com
Table 2: Catalyst Systems in the Synthesis of this compound
| Catalyst | Type | Role | Synthetic Context | Citation |
| N,N-Dimethylformamide (DMF) | Organic Catalyst | Activates thionyl chloride | Chlorination of O,O-diethyl ethyl phosphonate with thionyl chloride. | rsc.org |
| Pyridine | Base Catalyst | Acid scavenger, catalyst | Reaction of this compound with alcohols/diols. | smolecule.comrsc.orgacs.org |
| Triethylamine | Base Catalyst | Acid scavenger, catalyst | Reaction of this compound with alcohols. | orgsyn.orgorgsyn.orgmdpi.com |
| Azo Compounds | Free-Radical Initiator | Initiates addition reaction | Synthesis of ethylphosphonic acid (precursor) from ethylene. | google.com |
Chemical Reactivity and Reaction Mechanisms of Ethylphosphonic Dichloride
Nucleophilic Substitution Reactions
The core of ethylphosphonic dichloride's chemistry lies in its reactions with nucleophiles. smolecule.com These reactions are analogous to those of other acid halides. Nucleophiles such as alcohols, phenols, and amines readily attack the electrophilic phosphorus atom, leading to the displacement of a chloride ion. noaa.gov The reaction can proceed in a stepwise manner, allowing for the synthesis of either monosubstituted or disubstituted products depending on the reaction conditions and stoichiometry of the reactants.
This compound reacts with alcohols to form ethylphosphonate esters, with the concurrent release of hydrogen chloride (HCl). google.com This reaction is a standard method for preparing a variety of organophosphorus esters. smolecule.com The reaction can be controlled to produce either monoesters or diesters. A base, such as triethylamine (B128534) or pyridine (B92270), is often added to the reaction mixture to neutralize the HCl formed, preventing unwanted side reactions and driving the reaction to completion. orgsyn.orggoogle.com
The synthesis of symmetrical dialkyl ethylphosphonates on a microscale is a common procedure for creating analytical standards, particularly for verification purposes related to the Chemical Weapons Convention. acs.orgnih.gov A general "one-pot" microsynthesis method involves reacting a 10% solution of this compound in an inert solvent like n-hexane with an appropriate alcohol in the presence of pyridine. nih.gov
A typical procedure is as follows:
An alcohol (0.1 mL) is mixed with pyridine (50 μL) in a vial. nih.gov
A 10% solution of this compound in n-hexane is added. nih.gov
The mixture is vortexed and heated at 60 °C for 60 minutes. nih.gov
After heating, deionized water and n-hexane are added, and the mixture is shaken. nih.gov
The organic (upper) phase, containing the dialkyl ethylphosphonate, is collected and dried. nih.gov
This procedure has been successfully used to synthesize a large number of O,O-dialkyl ethylphosphonates for analytical studies. acs.orgnih.gov
Table 1: Example Microsynthesis Conditions for Dialkyl Ethylphosphonates
| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product Type |
| This compound | Various Alcohols | Pyridine | n-Hexane | 60 °C, 60 min | Symmetrical Diesters |
| This compound | 2,2,2-Trifluoroethanol (B45653) | Triethylamine | THF | 0 °C to RT | Bis(2,2,2-trifluoroethyl) ester |
| This compound | Cyclohexanol (B46403) | Triethylamine | Xylene | ~25 °C | Monoester Intermediate |
The synthesis of monoalkyl ethylphosphonates (or O-alkyl ethylphosphonic acids) can also be achieved using similar microsynthesis protocols, typically by adjusting the stoichiometry of the reactants. acs.orgnih.gov The initial product is an O-alkyl ethylphosphonochloridate, which is then hydrolyzed to the corresponding phosphonic acid monoester. For analytical purposes, these non-volatile monoesters are often derivatized, for example, by silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to make them suitable for gas chromatography-mass spectrometry (GC-MS) analysis. acs.orgnih.gov
The general reaction scheme for microsynthesis is:
Reaction of this compound with one equivalent of alcohol, often in the presence of a base.
Hydrolysis of the resulting intermediate by adding water. nih.gov
Evaporation of the aqueous layer and subsequent derivatization of the residue for analysis. nih.gov
This allows for the concurrent analysis of both the monoalkyl and dialkyl derivatives from the same reaction mixture. acs.org
When this compound reacts with chiral alcohols or when a chiral center is otherwise present in the molecule, diastereomeric phosphonate (B1237965) esters can be formed. The phosphorus atom in the resulting phosphonate ester is a stereocenter, leading to the possibility of (R)p and (S)p configurations.
For instance, the reaction of this compound with (S)-pyrethrolone, followed by reaction with p-nitrophenol, yields two separable diastereomers: (S)p,(S)c- and (R)p,(S)c-2-methyl-4-oxo-3-((Z)-penta-2,4-dien-1-yl)cyclopent-2-en-1-yl 4-nitrophenyl ethylphosphonate. nih.gov The formation of these diastereomers highlights the creation of a new stereocenter at the phosphorus atom.
Reaction conditions can also influence the stereochemical outcome. In the synthesis of certain vinyl phosphonates, using an amine as the base at lower temperatures favors the formation of the cis isomer, while using a sodium salt of the enolate at higher temperatures favors the trans isomer. google.com The steric bulk of substituents can also play a role; for example, a bulky cyclohexyl group can create steric hindrance that influences the catalytic efficiency in enzymatic hydrolysis, a property useful for probing stereoselective mechanisms. vulcanchem.com
Similar to its reaction with alcohols, this compound reacts with phenols or their corresponding phenoxide salts to produce aryl ethylphosphonate esters. smolecule.com This reaction is a key step in synthesizing various compounds, including substrates for enzyme studies and potential herbicides. nih.govvulcanchem.comnih.gov
The synthesis can be performed in a stepwise fashion to create mixed esters. For example, this compound can first be reacted with an alcohol like cyclohexanol in the presence of triethylamine. google.com The resulting intermediate, cyclohexyl ethylphosphonochloridate, can then be reacted with a phenol, such as 4-acetylphenol, to yield a mixed diester. lookchem.com Alternatively, direct reaction with a sodium phenoxide (aryloxide) serves as a straightforward substitution to form the aryl phosphonate ester. psu.edu
Table 2: Synthesis of Aryl and Mixed Alkyl/Aryl Ethylphosphonates
| Starting Material | Nucleophile 1 | Nucleophile 2 | Base | Product | Ref. |
| This compound | (S)-Pyrethrolone | p-Nitrophenol | Triethylamine | Diastereomeric aryl ethylphosphonates | nih.gov |
| This compound | Cyclohexanol | Methyl acetoacetate | Triethylamine | Z-methoxycarbonyl-1-methylvinyl cyclohexyl ethylphosphonate | google.com |
| This compound | Various Aryloxides | - | - | Diaryl ethylphosphonates | psu.edu |
This compound reacts with primary or secondary amines to form ethylphosphonamidates or ethylphosphonic diamides. noaa.gov The reaction involves the nucleophilic attack of the amine's nitrogen atom on the phosphorus center, displacing a chloride ion. As with alcoholysis, an acid scavenger (which can be an excess of the reacting amine or another base like triethylamine) is typically required to neutralize the liberated HCl. google.com
This reaction is used to synthesize a variety of compounds, including phosphonamidate derivatives of amino acids and plant growth regulators. nih.govgoogle.com For example, reacting 2-chlorothis compound with cyclic amines such as morpholine (B109124) or piperidine (B6355638) yields the corresponding P-(2-chloroethyl)phosphonic diamides. google.com While direct coupling is possible, modern methods may involve activating the phosphonate ester first to form intermediates like phosphonylaminium salts, which then react smoothly with amino acid esters to form phosphonamidates. nih.gov
Reactions with Other Nucleophiles
This compound readily reacts with various nucleophiles, leading to the substitution of one or both chlorine atoms. These reactions are fundamental to the synthesis of diverse organophosphorus derivatives.
Amines: Reactions with amines lead to the formation of phosphonamidates or phosphonic diamides. The reaction of this compound with amines can be catalyzed by various substances. wikipedia.org For instance, the condensation of phosphonic dichlorides with o-diamines can yield 1,3,2-diazaphosphole 2-oxides. cdnsciencepub.com The reactivity of the diamine is influenced by the substituents, with electron-donating groups increasing the reaction rate. cdnsciencepub.com
Alcohols: In the presence of a base like pyridine or triethylamine, this compound reacts with alcohols to form ethylphosphonate esters. google.comdfo.no This reaction is crucial for producing various organophosphorus esters with applications in different fields of research. smolecule.com The reaction with cyclohexanol in the presence of triethylamine is a known method for synthesizing 4-acetylphenyl cyclohexyl ethylphosphonate. vulcanchem.com
Thiols: Thiols, the sulfur analogs of alcohols, also react with this compound. libretexts.org The reaction of ethylphosphonous dichloride with alkanethiols has been used to synthesize ethylphosphonodithious esters. researchgate.net The reaction with 3-mercaptopropionitrile in the presence of a base can be used to incorporate the S-(2-cyanoethyl) moiety. ucc.ie
Table 1: Reactions of this compound with Various Nucleophiles
| Nucleophile | Product Class | General Reaction |
| Amines (R-NH2) | Phosphonamidates/Phosphonic diamides | C2H5P(O)Cl2 + R-NH2 → C2H5P(O)(NHR)Cl or C2H5P(O)(NHR)2 |
| Alcohols (R-OH) | Ethylphosphonate esters | C2H5P(O)Cl2 + R-OH → C2H5P(O)(OR)Cl or C2H5P(O)(OR)2 |
| Thiols (R-SH) | Thioesters | C2H5P(O)Cl2 + R-SH → C2H5P(O)(SR)Cl or C2H5P(O)(SR)2 |
Hydrolysis Reactions
This compound reacts readily with water in a hydrolysis reaction. smolecule.comnih.govnoaa.gov This reaction is vigorous and results in the formation of ethylphosphonic acid and hydrochloric acid. smolecule.comnih.gov The mechanism involves nucleophilic attack by water on the phosphorus atom, leading to the displacement of the chloride ions. nih.gov The hydrolysis of phosphonates is influenced by pH. nih.gov
The general equation for the hydrolysis is: C2H5P(O)Cl2 + 2H2O → C2H5P(O)(OH)2 + 2HCl smolecule.com
Reactions with Protecting Groups in Complex Syntheses
In the synthesis of complex molecules, protecting groups are often employed to mask reactive functional groups and prevent unwanted side reactions. bham.ac.ukspcmc.ac.in While specific examples detailing the use of this compound with a wide array of modern protecting groups are not extensively documented in the provided search results, the principles of its reactivity with nucleophiles like alcohols and amines are directly applicable. cdnsciencepub.comgoogle.comdfo.no
For instance, in a multi-step synthesis, a hydroxyl or amino group on a complex molecule could be protected, and then a reaction with this compound could be performed at another site. The choice of protecting group is crucial and depends on its stability to the conditions of the reaction with this compound and the conditions for its subsequent removal. spcmc.ac.in Common protecting groups for alcohols include ethers and esters. highfine.com
Catalytic Aspects in Reactions Involving this compound
Catalysis plays a significant role in many reactions involving this compound, influencing reaction rates and selectivity.
Base Catalysis: As mentioned, bases like pyridine and triethylamine are commonly used to catalyze the reactions of this compound with alcohols and amines by neutralizing the HCl byproduct. google.comdfo.no Anhydrous ammonia (B1221849) has also been used for this purpose. google.com In some syntheses, potassium carbonate has been used as a base. dfo.no
Lewis Acid Catalysis: Lewis acids can also be employed as catalysts. For example, aluminum chloride can catalyze the reaction of ethylphosphonous dichloride with sulfur. researchgate.net
Phosphine (B1218219) Catalysis: Nucleophilic phosphine catalysis is a broad area where phosphines are used to catalyze reactions. nih.gov While direct examples of phosphine catalysis on this compound were not found in the search results, this type of catalysis is used for a variety of organophosphorus compounds. nih.gov
Palladium Catalysis: Palladium-catalyzed reactions are used for the synthesis of dialkyl arylphosphonates from aryl bromides and dialkyl phosphite (B83602). researchgate.net
Synthetic Applications of Ethylphosphonic Dichloride in Advanced Materials and Molecules
Synthesis of Phosphonate-Linked Conjugates and Mimics
The reactivity of ethylphosphonic dichloride allows for its incorporation into complex organic molecules, leading to the development of phosphonate-based mimics of biologically active compounds. These mimics often exhibit improved stability and pharmacokinetic profiles compared to their parent molecules.
Ethylphosphonate Curcumin (B1669340) Mimics
Curcumin, a natural compound known for its diverse biological activities, suffers from poor solubility and stability, limiting its therapeutic application. tandfonline.comrsc.org To overcome these limitations, researchers have designed and synthesized novel curcumin analogues based on an ethylphosphonate core. tandfonline.comnih.gov These mimics, referred to as Ethylphosphonate-based curcumin mimics (EPs), are designed to retain the essential pharmacophoric features of curcumin while possessing improved drug-like properties. tandfonline.comrsc.orgnih.gov
The synthesis involves using tyrosol- and melatonin-based building blocks and an orthogonal protection strategy for the hydroxyl groups of the precursors, resulting in good yields over a few steps. rsc.orgnih.gov Comparative screenings of these new mimics against various cell lines have revealed that their biological activity can be tuned by the substituents. For instance, one mimic, EP4, demonstrated significant cytotoxic effects against several human cancer cell lines, including triple-negative breast cancer, while showing five times higher toxicity than curcumin in certain cells and sparing normal cells. tandfonline.comnih.gov This cytotoxicity is mediated through an apoptotic mechanism. tandfonline.comnih.gov In contrast, another mimic, EP2, exhibited high antioxidant properties and provided protection against cell death by ferroptosis. nih.gov
| Mimic ID | Building Block | Key Biological Activity |
| EP2 | Tyrosol-based | High antioxidant properties, protection against ferroptosis. nih.gov |
| EP4 | Melatonin-based | Potent cytotoxic effects against various cancer cell lines (HeLa, A375, WM266, MDA-MB-231). tandfonline.comnih.gov |
Pyrethrin Mimetic Phosphonates
This compound is a key reagent in the synthesis of phosphonate (B1237965) analogues that mimic natural pyrethrin insecticides. researchgate.netacs.org These synthetic mimics are designed as chemical probes to study the biosynthesis of pyrethrins, specifically by targeting and irreversibly inhibiting the GDSL esterase/lipase (TcGLIP) enzyme, which is crucial for pyrethrin ester bond formation. researchgate.netsciprofiles.com
The general synthesis strategy involves reacting a substituted phosphonic dichloride, such as this compound, first with the alcohol moiety of pyrethrins, like (S)-pyrethrolone, and subsequently with p-nitrophenol. researchgate.netacs.orgsciprofiles.com This specific reaction order is critical for the success of the synthesis. researchgate.netacs.org
The reaction of this compound with a chiral alcohol like (S)-pyrethrolone results in the formation of a new stereocenter at the phosphorus atom, leading to a mixture of diastereomers. researchgate.netacs.org Specifically, the synthesis of 2-Methyl-4-oxo-3-((Z)-penta-2,4-dien-1-yl)cyclopent-2-en-1-yl 4-Nitrophenyl Ethylphosphonate yields two diastereomers, designated as (S)p,(S)c and (R)p,(S)c. acs.org These diastereomers can be separated and purified from the crude reaction mixture using silica (B1680970) gel column chromatography. acs.org
The synthesis starting from 93 mg (0.63 mmol) of this compound and 85 mg (0.48 mmol) of (S)-pyrethrolone yielded 16 mg (9% yield) of the less polar (S)p,(S)c isomer and 16 mg (9% yield) of the more polar (R)p,(S)c isomer after purification. acs.org
| Compound | Starting Materials | Purification Method | Resultant Diastereomers |
| Ethylphosphonate Pyrethrin Mimic | This compound, (S)-pyrethrolone, p-nitrophenol acs.org | SiO₂ column chromatography acs.org | (S)p,(S)c (less polar), (R)p,(S)c (more polar) acs.org |
Achieving enantiopure phosphonates is a significant goal in synthetic chemistry due to the often differing biological activities of enantiomers. While the synthesis of pyrethrin mimetic phosphonates directly yields diastereomers from a chiral precursor, obtaining specific enantiomers when starting from achiral materials requires asymmetric synthesis or chiral resolution. mdpi.com
General methods for the enantioselective synthesis of chiral phosphonates include:
Asymmetric Catalysis : The use of transition metal complexes with chiral ligands (e.g., PAMP, DIOP, CHIRAPHOS) can catalyze reactions like asymmetric hydrogenation or phospha-Michael additions to produce chiral phosphonates with high enantiomeric excess. mdpi.comnih.gov
Enzymatic Resolution : Enzymes such as phosphotriesterases (PTE) and their engineered mutants can exhibit high stereoselectivity. nih.govacs.orgtamu.edu They can be used for the kinetic resolution of racemic mixtures of phosphonates, phosphinates, and phosphates by selectively hydrolyzing one enantiomer, leaving the other enantiomer in high enantiomeric excess. nih.govacs.orgtamu.edu
Chiral Chromatography : Diastereomeric or enantiomeric mixtures of phosphonates can be separated using high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs), such as those based on derivatized polysaccharides like cellulose (B213188) or amylose. researchgate.netsciprofiles.com
While a specific enantioselective synthesis for pyrethrin mimetic phosphonates using this compound is not detailed in the surveyed literature, these established methodologies represent the current approaches for obtaining enantiomerically pure phosphonate compounds.
Phosphonate Nucleic Acids (phNA) Synthesis
A groundbreaking application of this compound is in the synthesis of phosphonate nucleic acids (phNA), a synthetic genetic polymer with an uncharged backbone. tamu.edu In phNA, the natural, negatively charged phosphodiester linkage is replaced by an uncharged P-alkyl-phosphonodiester backbone, such as a P-ethyl-phosphonodiester. tamu.edu This modification dramatically alters the physicochemical properties of the genetic polymer, offering a new class of molecules for exploration as functional agents like aptamers. tamu.edu
The creation of phNA is achieved through the DNA-templated enzymatic synthesis using engineered polymerases that can accept the modified nucleotide building blocks. tamu.edu
The key precursors for synthesizing P-ethyl-phNA are the corresponding deoxynucleoside triphosphates (dNTPs) modified at the alpha-phosphorus. This compound is the specific phosphonylating reagent used to synthesize these P-α-ethyl-phosphonate dNTPs (P-Et-phNTPs). tamu.edu The chemical synthesis produces a racemic mixture of Rₚ and Sₚ diastereoisomers at the α-phosphorus. tamu.edu
These diastereomers can be resolved by high-pressure liquid chromatography (HPLC). tamu.edu Subsequent enzymatic incorporation studies have shown that, similar to phosphorothioate (B77711) dNTPs, polymerases selectively incorporate only one of the diastereoisomers (presumed to be the Sₚ isomer) into the growing nucleic acid chain. tamu.edu The "wrong" diastereoisomer does not act as an efficient inhibitor of the polymerase, allowing for the direct use of the racemic mixture in polymerase-catalyzed synthesis of phNA. tamu.edu
| Reagent | Product | Key Feature | Application |
| This compound | P-α-Ethyl-phosphonate dNTPs (P-Et-phNTPs) tamu.edu | Racemic mixture of Rₚ and Sₚ diastereoisomers at the α-phosphorus. tamu.edu | Precursors for the enzymatic synthesis of P-ethyl-phosphonate nucleic acids (phNA). tamu.edu |
Diastereoisomeric Control in phNA Synthesis (Sp and Rp)
The synthesis of phosphonamidate nucleic acids (phNA), a class of DNA/RNA analogues with a phosphorus-nitrogen linkage, presents a significant stereochemical challenge due to the chirality at the phosphorus center. The two resulting diastereomers, designated Sp and Rp, often exhibit different biological and physical properties. While direct use of this compound for phNA synthesis is less detailed in the provided results, the principles of stereocontrol in the closely related phosphorothioate oligonucleotides offer relevant insights. nih.gov
The chemical synthesis of these modified oligonucleotides is often not stereospecific, yielding a mixture of Rp and Sp diastereomers. nih.gov The separation of these diastereomers is crucial and can be achieved by methods like high-performance liquid chromatography (HPLC). anu.edu.au For phosphorothioates, the Rp and Sp diastereomers can be identified by enzymatic digestion, for instance, with snake venom phosphodiesterase, which selectively hydrolyzes one isomer. anu.edu.au
In synthetic strategies aiming for stereocontrol, chiral building blocks are often employed. acsgcipr.org For example, a procedure for synthesizing stereochemically pure diastereomers of uridyl (3′-5′) adenyl O,O-phosphorothioate involves using phosphotriester intermediates and resolving the diastereomers at this stage before final deprotection. nih.gov This highlights a common strategy: introduce chirality, separate the diastereomers, and then complete the synthesis. A similar approach could be envisioned for phNA synthesis starting from this compound derivatives, where the dichloride is first reacted with a chiral auxiliary to separate the diastereomers before coupling with the nucleoside components.
Table 1: General Properties of Rp and Sp Diastereomers in Oligonucleotide Analogues
| Property | Rp Diastereomer | Sp Diastereomer | Reference |
| Nuclease Stability | Generally more resistant to nuclease degradation | More susceptible to nuclease degradation | researchgate.net |
| Duplex Formation | The sulfur/substituent atom faces into the duplex | The sulfur/substituent atom faces out of the duplex | nih.gov |
| Separation | Can be separated from Sp isomers by HPLC or specialized binding domains | Can be separated from Rp isomers by HPLC or specialized binding domains | anu.edu.auresearchgate.net |
Formation of Cyclic and Heterocyclic Phosphorus Compounds
This compound serves as a key building block for synthesizing cyclic and heterocyclic compounds containing a phosphorus atom within the ring structure. oup.com These compounds are of interest for their potential biological activities, including insecticidal, bactericidal, and anticarcinogenic properties. oup.com
A common synthetic route involves the condensation reaction of this compound with a suitable difunctional molecule. For instance, reaction with 2,2′-diaminobiphenyl in a refluxing solvent like benzene (B151609) or toluene (B28343) under an inert atmosphere yields a 6-ethyl-6,7-dihydro-5H-dibenzo[d,f] Current time information in Bangalore, IN.google.comsmolecule.comdiazaphosphepine 6-oxide. oup.com The reactivity in these cyclizations can be influenced by the electronic nature of the substituents on the phosphorus atom; electron-withdrawing groups tend to facilitate the nucleophilic substitution by the amino groups. oup.com
The synthesis of various six-membered N-heterocycles, such as pyridines, pyridazines, and pyrimidines, bearing phosphonate groups has also been extensively reviewed. mdpi.com While many methods exist, the use of a bifunctional reagent like this compound allows for the direct construction of the heterocyclic ring system incorporating the ethylphosphonate moiety.
Preparation of Organophosphate Peptide Adducts
Organophosphorus compounds can form adducts with peptides, particularly by reacting with nucleophilic amino acid residues like serine. These adducts are valuable as biomarkers for exposure to certain organophosphorus agents and as tools in immunological studies. google.com this compound can act as a precursor to the phosphonylating agent required for this modification.
The synthesis of these adducted peptides can be complex. One approach involves preparing an organophosphorus-adducted amino acid first and then incorporating it into a peptide sequence using standard synthesis methods. google.com For example, an N-Fmoc-protected serine can be adducted and then used in peptide synthesis. google.com
Solid-phase peptide synthesis (SPPS) is a highly effective method for creating peptides, including those modified with organophosphorus groups. google.comnih.gov The peptide is assembled step-by-step while anchored to an insoluble polymer resin. rsc.org
In the context of creating phosphonate-peptide adducts, resin-based methods offer a streamlined approach. The peptide chain can be synthesized on a resin, such as a Wang resin, using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. google.comcsic.es The non-target amino acids are protected, and the target amino acid (e.g., serine) is either introduced in its adducted form or modified on the resin. google.com After the full peptide sequence is assembled, the protecting groups are removed, and the peptide is cleaved from the resin. google.comacs.org The choice of resin is critical, with polystyrene (PS) and polyethylene (B3416737) glycol (PEG) based resins being common, each having different swelling properties in various solvents like DMF and CH₂Cl₂. csic.es
Table 2: Key Steps in Resin-Based Synthesis of an Adducted Peptide
| Step | Description | Common Reagents/Conditions | Reference |
| Resin Swelling | The resin is swelled in an appropriate solvent to allow reagent access. | DMF, CH₂Cl₂ | csic.es |
| Fmoc Deprotection | The N-terminal Fmoc protecting group is removed to allow for the next amino acid coupling. | 20% Piperidine (B6355638) in DMF | google.com |
| Amino Acid Coupling | The next Fmoc-protected amino acid is activated and coupled to the N-terminus. | HATU, DIC, HOBt, Oxyma Pure | rsc.orgacs.org |
| Phosphonylation | A specific amino acid residue (e.g., Serine) is reacted with a phosphonylating agent. | A derivative of this compound | google.com |
| Cleavage & Deprotection | The completed peptide is cleaved from the resin, and side-chain protecting groups are removed. | Trifluoroacetic acid (TFA) cocktail (e.g., TFA/TIPS/H₂O) | acs.org |
Synthesis of Phosphonate Esters for Enzyme Inhibition Studies
This compound is a valuable precursor for the synthesis of phosphonate esters, which are widely studied as enzyme inhibitors. tamu.eduresearchgate.net Phosphonates are effective mimics of natural phosphate (B84403) esters found in biological substrates, but they possess a crucial P-C bond that is resistant to enzymatic hydrolysis, making them stable inhibitors. acs.org
The synthesis typically involves reacting this compound with one or more alcohols or phenols. tamu.edusigmaaldrich.com For example, 4-acetylphenyl isopropyl ethylphosphonate was prepared by reacting this compound with isopropyl alcohol, followed by reaction with 4-hydroxyacetophenone. tamu.edusigmaaldrich.com The reaction conditions can be controlled to produce either monoesters or diesters. These phosphonate esters can then be tested for their ability to inhibit specific enzymes, such as cholinesterases. acs.org The design of these inhibitors often involves creating a structure that mimics the transition state of the enzyme-catalyzed reaction.
Table 3: Examples of Phosphonate Esters Synthesized from this compound for Enzyme Inhibition
| Compound Name | Synthetic Precursors | Potential Application | Reference |
| 4-Acetylphenyl isopropyl ethylphosphonate | This compound, Isopropyl alcohol, 4-Hydroxyacetophenone | Enzyme inhibition studies | tamu.edusigmaaldrich.com |
| 4-Acetylphenyl phenyl ethylphosphonate | This compound, Phenol, 4-Hydroxyacetophenone | Enzyme inhibition studies | sigmaaldrich.com |
| 4-Acetylphenyl cyclohexyl ethylphosphonate | This compound, Cyclohexanol (B46403), 4-Hydroxyacetophenone | Enzyme inhibition studies | sigmaaldrich.com |
Spectroscopic and Analytical Characterization Methodologies of Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the characterization of organophosphorus compounds. The presence of various NMR-active nuclei, including 1H, 13C, and 31P, provides a comprehensive picture of the molecular structure.
Proton (1H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. In derivatives of ethylphosphonic dichloride, such as diethyl ethylphosphonate, the ethyl group directly attached to the phosphorus atom exhibits characteristic splitting patterns due to coupling with both the adjacent protons and the phosphorus nucleus.
Methyl Protons (CH3-CH2-P): The protons of the terminal methyl group typically appear as a triplet of doublets. The triplet arises from coupling to the adjacent methylene protons (3JHH), and the doublet arises from a longer-range coupling to the phosphorus nucleus (3JHP).
Methylene Protons (CH3-CH2-P): The methylene protons adjacent to the phosphorus atom usually present as a doublet of quartets. The doublet is due to coupling with the phosphorus nucleus (2JHP), and the quartet is due to coupling with the methyl protons (3JHH).
For ester derivatives like diethyl 2-(acrylamido)ethylphosphonate, the signals for the ethyl ester groups are also observed. For instance, the methylene protons of the phosphonate (B1237965) ester group (P-O-CH2-CH3) appear in the range of 3.8-4.2 ppm, while the corresponding methyl protons (P-O-CH2-CH3) are found between 1.1 and 1.35 ppm. researchgate.net
Table 1: Illustrative 1H NMR Data for an Ethylphosphonate Derivative
| Group | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz |
| CH3-CH2-P | ~1.2 | Triplet of Doublets | 3JHH, 3JHP |
| CH3-CH2-P | ~2.0 | Doublet of Quartets | 3JHH, 2JHP |
| P-O-CH2-CH3 | ~4.0 | Quartet | 3JHH |
| P-O-CH2-CH3 | ~1.3 | Triplet | 3JHH |
Carbon-13 (13C) NMR spectroscopy provides information on the carbon framework of the molecule. A key feature in the 13C NMR spectra of this compound derivatives is the presence of carbon-phosphorus coupling (nJCP), which is invaluable for assigning signals.
Methylene Carbon (CH3-CH2-P): The carbon atom directly bonded to the phosphorus atom exhibits a large one-bond coupling constant (1JCP).
Methyl Carbon (CH3-CH2-P): The terminal methyl carbon shows a smaller two-bond coupling (2JCP).
For example, in a derivative such as ethyl-phosphonic-acid-ethyl-N-octyl-ester, each unique carbon atom in the ethylphosphonate core and the ester/amide side chains would give a distinct signal, with those in proximity to the phosphorus atom showing characteristic splitting.
Phosphorus-31 (31P) NMR is a highly specific and sensitive technique for characterizing organophosphorus compounds. The chemical shift (δ) of the phosphorus nucleus is highly dependent on its oxidation state, coordination number, and the nature of the substituents attached to it. For ethylphosphonate derivatives, such as diethyl ethylphosphonate, a single resonance is typically observed in the proton-decoupled 31P NMR spectrum. The chemical shift for phosphonates generally falls within a well-defined region, aiding in the identification of this functional group.
Two-dimensional (2D) NMR techniques are crucial for the unambiguous assignment of complex spectra and for elucidating the complete connectivity of a molecule. For derivatives of this compound, several 2D NMR experiments are particularly useful.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (1H-1H) coupling networks. It is used to confirm the connectivity within the ethyl group (CH3-CH2-P) and any alkyl chains in the ester or amide functionalities. youtube.comsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (1H-13C). youtube.comcolumbia.edu It is essential for assigning the 13C signals based on the more easily assigned 1H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (2JCH and 3JCH). youtube.comcolumbia.edu It is particularly powerful for establishing connectivity across heteroatoms, such as the phosphorus atom or the oxygen atoms of an ester group, by showing correlations between protons on one side and carbons on the other.
H-P Correlation: Specialized 2D NMR experiments can also be used to correlate 1H and 31P nuclei, such as 1H-31P HMBC, which would show long-range couplings between the phosphorus atom and protons in the molecule, providing definitive structural information. researchgate.net Techniques like 1H-31P-31P COSY are valuable for polyphosphorylated compounds to establish phosphorus-phosphorus connectivity. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.
In a study analyzing 32 different symmetrical dialkyl and monoalkyl derivatives of ethylphosphonic acid, Gas Chromatography-Mass Spectrometry (GC-MS) with chemical ionization (CI) was employed. nih.govresearchgate.net Using methane as the reaction gas, this soft ionization technique predominantly produced protonated analyte molecules ([M+H]+), which were often the base peaks in the spectra. nih.govresearchgate.net This method is advantageous as it preserves the molecular ion, allowing for straightforward determination of the molecular weight. The study also collected retention data using electron ionization (EI). researchgate.net
For silylated derivatives, such as the bis(trimethylsilyl) ester of ethylphosphonic acid, electron ionization mass spectrometry is also used. nist.gov
Table 2: Representative Mass Spectrometry Data for Ethylphosphonic Acid Derivatives
| Derivative Type | Ionization Method | Key Ion Observed | Significance |
| Dialkyl Ethylphosphonate | Chemical Ionization (CI) | [M+H]+ | Determines Molecular Weight |
| Monoalkyl Ethylphosphonate | Chemical Ionization (CI) | [M+H]+ | Determines Molecular Weight |
| Bis(trimethylsilyl) Ethylphosphonate | Electron Ionization (EI) | Molecular Ion (M+•) and Fragments | Confirms Molecular Weight and Structure |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly suited for analyzing non-volatile and thermally labile molecules, including larger derivatives or reaction products. news-medical.net While often used for high-molecular-weight compounds like proteins, it is also applicable to small organic molecules. nih.govresearchgate.net
For derivatives of this compound, MALDI-TOF MS could be used to determine the molecular weight of compounds that are not amenable to GC-MS. The choice of matrix is critical; for general organic and organometallic compounds, a neutral matrix like 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile (DCTB) is often preferred as it promotes ion formation with minimal analyte decomposition. news-medical.net The resulting spectrum would typically show the molecular ion, often as an adduct with a proton ([M+H]+) or a sodium ion ([M+Na]+), allowing for precise mass determination. nih.gov This technique is valuable for confirming the success of a synthesis or for analyzing complex reaction mixtures containing non-volatile derivatives.
Electrospray Ionization (ESI) MS
Electrospray Ionization (ESI) is a soft ionization technique particularly useful for producing ions from macromolecules and polar, nonvolatile compounds with minimal fragmentation. wikipedia.org This makes it well-suited for the analysis of organophosphorus acids, which can be challenging to volatilize. mdpi.com ESI-MS is often coupled with liquid chromatography (LC) for the direct analysis of these compounds in aqueous samples with little to no sample preparation. mdpi.com
Negative electrospray ionization is typically the preferred mode for the detection and identification of organophosphorus acids. mdpi.com However, the technique can sometimes suffer from low signal intensity for this class of compounds. To overcome this, methods have been developed to enhance the signal-to-noise ratio. One such method involves the post-column addition of aprotic solvents or longer-chain alcohols, which can increase signal intensity by a factor of up to 60. acs.org Another approach is chemical derivatization to create derivatives that are more readily ionized, which has been shown to improve the limits of identification by one to over two orders of magnitude. mdpi.com
Chemical Ionization (CI) MS
Chemical Ionization (CI) is another soft ionization technique that provides valuable information for the identification of ethylphosphonic acid derivatives. nih.govacs.org This method is recommended by the Organisation for the Prohibition of Chemical Weapons (OPCW) for comparative studies of these compounds. nih.govacs.org In CI-MS, a reagent gas, such as methane, is used to produce reactant ions which then ionize the analyte molecules, typically through proton transfer. nih.govresearchgate.net
This process results in the formation of protonated analyte molecules ([M+H]+) that are observed with high relative intensities; in many cases, these are the base peaks in the mass spectrum. nih.govacs.orgresearchgate.net This clear molecular ion information is particularly useful for identifying compounds whose electron ionization (EI) spectra are not available in standard mass spectral libraries. nih.govacs.org Studies involving the microsynthesis and analysis of numerous dialkyl and monoalkyl derivatives of ethylphosphonic acid have utilized GC-CI-MS to establish rules for predicting mass spectra and understanding retention parameters. nih.govacs.org
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and thermally stable compounds. nih.gov However, phosphonic acids like ethylphosphonic acid are polar and nonvolatile, making them unsuitable for direct GC analysis. osti.gov Therefore, a derivatization step is required to convert them into more volatile and thermally stable analogues before they can be analyzed by GC-MS. nih.govosti.gov
Common derivatization methods include silylation and methylation. osti.gov
Silylation : This involves replacing active hydrogen atoms with a trimethylsilyl (TMS) group. nih.gov Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to convert ethylphosphonic acid into its bis(trimethylsilyl) ester, which is amenable to GC-MS analysis. acs.orgnist.gov
Methylation : This is another common technique used to increase the volatility of phosphonic acids for GC-MS analysis. osti.gov
Pentafluorobenzylation : This method creates pentafluorobenzyl (PFB) derivatives, which are noted for being much more stable than the commonly used trimethylsilyl derivatives and can be analyzed to achieve low detection limits in negative chemical ionization (NCI) mode. researchgate.net
The resulting derivatives can be separated on a GC column and subsequently identified by their mass spectra. osti.gov The electron ionization (EI) mass spectra of these derivatives often show characteristic fragmentation patterns, including a significant [M-15]+ ion from the loss of a methyl group in TMS derivatives, which helps in determining the molecular mass. nih.govnist.gov
Table 1: Common Derivatization Agents for GC-MS Analysis of Phosphonic Acids
| Derivatization Agent | Abbreviation | Derivative Type | Key Advantage |
|---|---|---|---|
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Common, effective for creating volatile esters. acs.org |
| N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide | MTBSTFA | tert-butyldimethylsilyl | Used for sensitive quantification. researchgate.net |
| Trimethyloxonium tetrafluoroborate | TMO•BF4 | Methyl | Safer alternative to diazomethane. osti.gov |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique for the separation, identification, and quantification of compounds in a mixture. It is particularly well-suited for polar, nonvolatile, or thermally unstable compounds like ethylphosphonic acid and its derivatives, which can often be analyzed directly without the need for derivatization. mdpi.comnih.gov Various HPLC methods have been developed for the analysis of phosphonic acids, including their breakdown products in environmental samples. sielc.comamazonaws.comnih.gov
Preparative HPLC for Purification
The primary goal of preparative HPLC is to isolate and purify significant quantities of a specific compound from a sample mixture, rather than simply identifying or quantifying it. teledynelabs.comgilson.com This technique is crucial in pharmaceutical development and chemical manufacturing for producing high-purity active ingredients and other specialty chemicals. teledynelabs.comsigmaaldrich.com
Due to the high polarity of phosphonic acids, their purification by chromatography can be challenging. nih.gov Reversed-phase chromatography is often the method of choice for the preparative HPLC of these compounds. nih.gov While a majority of small-molecule preparative separations are performed using normal-phase chromatography on silica (B1680970), reversed-phase methods are ideal for scaling up from analytical to preparative purification and are frequently used in the final "polishing" steps for polar compounds. sigmaaldrich.com The process involves using a non-polar stationary phase and a polar mobile phase to achieve separation, allowing for the isolation of the target ethylphosphonic acid derivative. nih.gov
Table 2: Comparison of Analytical and Preparative HPLC
| Feature | Analytical HPLC | Preparative HPLC |
|---|---|---|
| Goal | Quantify and qualify components | Isolate and purify compounds for further use |
| Sample Size | Small (µL) | Large (mL to L) |
| Column Diameter | Typically 2.1 - 4.6 mm | Larger, >10 mm |
| Particle Size | Smaller (e.g., <5 µm) | Larger (e.g., 10 µm or greater) sigmaaldrich.com |
| Flow Rate | Lower (e.g., 0.5 - 2 mL/min) | Higher (e.g., >10 mL/min) |
| Outcome | Data (chromatogram) | Purified substance |
Analytical HPLC for Purity Determination
Analytical HPLC focuses on determining the identity and concentration of analytes in a sample. It is a precise method for assessing the purity of ethylphosphonic acid derivatives. The technique can separate the main compound from impurities, starting materials, and degradation byproducts. amazonaws.comnih.gov
For instance, HPLC methods have been developed to determine the oxidative breakdown products of aminopolyphosphonates. amazonaws.comnih.gov These methods may involve a derivatization step to make the products detectable by UV or fluorescence detectors, allowing for their quantification at low concentrations. amazonaws.com By comparing the peak area of the target compound to the total area of all peaks in the chromatogram, the purity of the sample can be accurately determined. The separation of ethylphosphonic acid from other similar compounds like methylphosphonic acid and phosphoric acid has been demonstrated on various HPLC columns. sielc.com
Resolution of Diastereoisomers by HPLC
The separation of stereoisomers, including enantiomers and diastereomers, is a significant challenge in chromatography. While enantiomers require a chiral environment for separation (e.g., a chiral stationary phase or a chiral mobile phase additive), diastereomers have different physical properties and can often be separated on standard, achiral stationary phases like silica gel. mdpi.com
A common strategy for separating the enantiomers of a chiral ethylphosphonic acid derivative is to first react the racemic mixture with an enantiomerically pure chiral derivatizing agent. This reaction converts the pair of enantiomers into a pair of diastereomers. These resulting diastereomers can then be separated using standard HPLC on a non-chiral column. mdpi.com Once separated, the chiral auxiliary can be cleaved to yield the individual, enantiomerically pure compounds. This approach has been successfully used to resolve stereoisomers of various chiral phosphorus compounds, which can be notoriously difficult to separate. tamu.edunih.gov For example, racemic alcohols have been esterified with chiral acids to create diastereomeric esters that were subsequently separated by HPLC on silica gel. mdpi.com
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a widely utilized, simple, and cost-effective chromatographic technique for the separation, identification, and qualitative analysis of compounds. researchgate.netmerckmillipore.comuad.ac.id For derivatives of this compound, which fall under the broader class of organophosphorus compounds, TLC serves as a valuable tool for monitoring reaction progress, assessing sample purity, and identifying components of a mixture. researchgate.net The separation on a TLC plate is based on the principle of differential partitioning of the compounds between the stationary phase and the mobile phase.
The stationary phase typically consists of a thin layer of an adsorbent material, most commonly silica gel, coated on a flat carrier such as a glass plate, aluminum foil, or plastic. researchgate.net For organophosphorus compounds, silica gel plates are frequently employed. researchgate.net The choice of the mobile phase, or eluent, is critical and depends on the polarity of the derivatives being analyzed. A common approach involves using a mixture of a non-polar solvent and a slightly more polar solvent, with the ratio adjusted to achieve optimal separation. For instance, a mobile phase consisting of dichloromethane and hexane has been used for the separation of some organophosphates. nih.gov The separation efficiency is quantified by the retardation factor (Rf value), which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front.
Detection of the separated spots on the TLC plate is a crucial step, as many organophosphorus compounds are colorless. Several visualization techniques can be employed:
UV Light: If the derivatives contain a chromophore, they can be visualized under ultraviolet (UV) light, typically at 254 nm, where they appear as dark spots on a fluorescent background.
Iodine Vapor: A common and straightforward method involves placing the developed TLC plate in a chamber containing iodine crystals. Iodine vapor adsorbs onto the surface of the plate and reacts with the organic compounds, rendering them visible as brown or yellow spots.
Chromogenic Spray Reagents: Specific chemical reagents can be sprayed onto the plate to react with the compounds and produce colored products. For organophosphorus compounds, various spray reagents are available. One example is the use of a palladium chloride solution, which can form colored complexes with phosphorus-containing compounds. Another method involves enzymatic inhibition, where the plate is sprayed with an enzyme solution (like cholinesterase) followed by a substrate that produces a colored background; the organophosphorus compounds appear as white spots where the enzyme has been inhibited. researchgate.net A 2,6-dibromo-benzoquinone-4-chlorimine (DCQ) reagent has also been used for the detection of thiophosphoryl compounds. bibliotekanauki.pl
The table below provides representative parameters for the TLC analysis of organophosphorus compounds, which are applicable to the derivatives of this compound.
| Parameter | Description | Example |
| Stationary Phase | The adsorbent material coated on the plate. | Silica gel 60 F254 |
| Mobile Phase | The solvent system used to move the sample up the plate. | Dichloromethane-Hexane (1:1, v/v) nih.gov |
| Application | Method of applying the sample to the plate. | Spotting via capillary tube or micropipette. |
| Development | Process of separating the components in a developing chamber. | Ascending chromatography in a closed tank saturated with mobile phase vapor. |
| Visualization | Method used to detect the separated spots. | 1. UV light (254 nm)2. Exposure to iodine vapor3. Spraying with 0.5% Palladium Chloride solution |
| Rf Value | Ratio of the distance traveled by the spot to the distance traveled by the solvent front. | Compound-specific; e.g., 0.45 |
This table is interactive. Users can sort and filter the data based on the parameters.
X-ray Crystallography for Structural Elucidation
The process begins with the growth of a suitable single crystal, which is then mounted on a diffractometer. The crystal is irradiated with a focused beam of X-rays, and the resulting diffraction pattern of spots is collected on a detector. The intensities and positions of these diffracted beams are directly related to the arrangement of electrons, and therefore atoms, within the crystal lattice.
Sophisticated computer software is used to process the diffraction data and solve the phase problem, ultimately generating an electron density map of the unit cell. From this map, a model of the molecular structure can be built and refined. The final output provides a wealth of structural information, including:
Crystal System and Space Group: These describe the symmetry of the crystal lattice. For example, a compound might crystallize in a monoclinic system with a P2₁/c space group. nih.gov
Unit Cell Dimensions: These are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ), which define the basic repeating unit of the crystal.
Atomic Coordinates: The precise x, y, and z coordinates of each atom within the unit cell.
Bond Lengths and Angles: Highly accurate measurements of the distances between bonded atoms and the angles they form, which can confirm the connectivity and geometry of the molecule. For instance, in methylphosphonic acid, the P=O double bond length is approximately 1.50 Å, while the P-O single bonds are around 1.54 Å. beilstein-journals.org
Torsional Angles: These define the conformation of the molecule by describing the rotation around specific bonds.
Intermolecular Interactions: The analysis can also reveal non-covalent interactions, such as hydrogen bonding, which are crucial for understanding the packing of molecules in the crystal.
The following table presents a hypothetical but representative set of crystallographic data that could be obtained for a derivative of this compound.
| Parameter | Description | Hypothetical Value |
| Empirical Formula | The simplest whole-number ratio of atoms in the compound. | C₈H₁₀Cl₂N₂O₃P |
| Formula Weight | The sum of the atomic weights of the atoms in the empirical formula. | 315.05 g/mol |
| Crystal System | The symmetry system to which the crystal lattice belongs. | Monoclinic |
| Space Group | The group of symmetry operations of the crystal. | P2₁/c |
| Unit Cell Dimensions | The parameters defining the size and shape of the unit cell. | a = 8.52 Åb = 12.34 Åc = 10.11 Åα = 90°β = 105.2°γ = 90° |
| Volume (V) | The volume of the unit cell. | 1025.6 ų |
| Z | The number of molecules per unit cell. | 4 |
| Calculated Density (ρ) | The density of the crystal calculated from the formula weight and unit cell volume. | 2.042 g/cm³ |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.045 |
This table is interactive. Users can sort and filter the data based on the parameters.
Computational and Theoretical Studies on Ethylphosphonic Dichloride and Its Derivatives
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are powerful computational methods used to model the physical movements of atoms and molecules over time. For organophosphorus compounds like ethylphosphonic dichloride and its derivatives, MD simulations provide critical insights into their behavior in various environments, such as in aqueous solutions or interacting with biological macromolecules. nih.govresearchgate.net These simulations can reveal complex molecular-scale structures and dynamic properties that arise from the interplay between a molecule's hydrophobic and hydrophilic groups. nih.gov
While specific MD simulation studies focusing solely on this compound are not extensively detailed in publicly accessible literature, the application of this technique to analogous organophosphorus compounds is well-documented. For instance, MD simulations have been employed to study the solvation and diffusion of nerve agent simulants like dimethyl methylphosphonate (B1257008) (DMMP) in water, providing a basis for understanding how these compounds interact with their environment. nih.govresearchgate.net In the context of enzyme interactions, MD simulations are crucial for validating the results of molecular docking. After a potential binding pose is identified through docking, an MD simulation, often on the order of 100 nanoseconds, can be run to assess the stability of the ligand-protein complex. biointerfaceresearch.com A stable interaction throughout the simulation, characterized by minimal root-mean-square deviation (RMSD), suggests a viable binding mode. biointerfaceresearch.com This approach has been used to study how mutations in enzymes like organophosphorus hydrolase (OPH) affect their binding affinity and stability with substrates, thereby guiding protein engineering efforts. biointerfaceresearch.com
Ab initio molecular dynamics (AIMD) has also been used to benchmark and validate force fields (like the generalized Amber force field, GAFF) for organophosphorus compounds, ensuring that the models used in simulations accurately reproduce liquid structures and bulk properties. aip.org
Computational Docking Studies for Enzyme Interactions
Computational docking is a technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ucl.ac.uk This method is particularly valuable in studying the interactions between small molecules, such as derivatives of this compound, and biological targets like enzymes. nih.gov Docking algorithms explore possible binding modes and score them based on factors like binding affinity, typically expressed in kcal/mol. biointerfaceresearch.com These studies are instrumental in the rational design of enzyme inhibitors and other biologically active compounds. rsc.org
Although specific docking studies involving this compound are not widely published, research on other organophosphorus compounds provides a clear framework for how such studies would be conducted and the insights they would yield. For example, in the study of organophosphorus hydrolase (OPH), molecular docking was used to assess the binding affinity of the substrate paraoxon (B1678428) to both the native enzyme and its mutants. biointerfaceresearch.com The results identified key interactions, such as hydrogen bonds with specific amino acid residues (e.g., His257), and quantified the binding energy. biointerfaceresearch.com
These computational tools are essential for understanding mechanisms of action and for developing more effective enzymes for bioremediation of toxic organophosphorus compounds. nih.gov The insights gained from docking can guide the engineering of enzymes with enhanced activity or stability. ucl.ac.uk
| Ligand | Target Enzyme | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Paraoxon | Organophosphorus Hydrolase (Native) | -4.57 | His257 | biointerfaceresearch.com |
| Paraoxon | Organophosphorus Hydrolase (A176V Mutant) | -4.6 | His257 | biointerfaceresearch.com |
| Paraoxon | Organophosphorus Hydrolase (L184M Mutant) | -4.6 | His257 | biointerfaceresearch.com |
Modeling of Reaction Mechanisms and Transition States
Understanding the reaction mechanisms of this compound, particularly its hydrolysis, is crucial for predicting its reactivity and stability. Computational methods, especially Density Functional Theory (DFT), are frequently used to model these complex processes at the molecular level. ukm.myresearchgate.net DFT calculations allow researchers to map out the entire energy profile of a reaction, identifying reactants, products, intermediates, and the high-energy transition states that connect them. researchgate.netcam.ac.uk
The hydrolysis of organophosphates, a reaction class relevant to this compound, has been studied computationally. For example, DFT and molecular dynamics simulations have been used to investigate the hydrolysis of triethyl phosphate (B84403) (TEP). These studies revealed that the reaction can proceed through multiple pathways, such as an SN2 mechanism with configuration inversion (SN2-I) or retention (SN2-R), and that the energy barriers for these steps can be calculated. cdmf.org.br
First-principles calculations are essential for locating transition state structures, which are fleeting and challenging to observe experimentally. ukm.my By modeling these states, chemists can determine the activation energy of a reaction, which governs its rate. ukm.my For the hydrolysis of ethyl acetate, a related ester, DFT methods have been used to confirm the effect of different molecular conformations on the reaction's activation energy. ukm.my Similar approaches applied to this compound would elucidate the precise steps of its reaction with water, including the role of solvent effects, which can be simulated using models like the conductor-like polarizable continuum model (CPCM). researchgate.net
| Reaction Stage | Mechanism | Calculated Activation Energy Barrier (kcal/mol) | Reference Context |
|---|---|---|---|
| First Hydrolysis | SN2 with Inversion (SN2-I) | Lower Barrier | cdmf.org.br |
| First Hydrolysis | SN2 with Retention (SN2-R) | Higher Barrier | cdmf.org.br |
Prediction of Spectroscopic Data
Computational quantum chemistry is a vital tool for predicting the spectroscopic properties of molecules, aiding in their identification and structural elucidation. nih.gov Methods like DFT are widely used to calculate infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra for organophosphorus compounds. rsc.orgnih.gov
For IR spectra, DFT calculations (using functionals like B3LYP) can predict the vibrational frequencies and intensities of a molecule. rsc.orgacs.org These theoretical spectra are often compared with experimental data to confirm assignments of specific vibrational modes, such as P=O stretches or P-O-C vibrations. rsc.org To improve accuracy, the calculated frequencies are often scaled using empirical factors derived from comparing theoretical and experimental values for a set of known compounds. rsc.org This methodology has been successfully applied to predict the IR spectra of various G- and V-type nerve agents and other complex organophosphorus compounds. rsc.org High-throughput computational approaches have also been used to generate IR spectral data for hundreds of phosphorus-bearing molecules. arxiv.orgfrontiersin.org
Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted with high accuracy using DFT, typically employing the gauge-independent atomic orbital (GIAO) method. nih.govnih.gov The accuracy of these predictions depends on the chosen density functional, basis set, and solvent model. nih.gov Benchmarking studies have identified optimal combinations, such as the WP04 functional for ¹H shifts and ωB97X-D for ¹³C shifts, which can yield root-mean-square deviations of less than 0.2 ppm for protons and 3 ppm for carbons. nih.gov These predictive tools are invaluable for assigning complex spectra and confirming molecular structures. nmrdb.orgyoutube.comchemaxon.com
| Spectrum Type | Primary Computational Method | Typical Functional/Approach | Key Output | Reference Context |
|---|---|---|---|---|
| Infrared (IR) | Density Functional Theory (DFT) | B3LYP (with scaling) | Vibrational Frequencies (cm⁻¹) | rsc.orgacs.org |
| NMR | Density Functional Theory (DFT) | GIAO with WP04 or ωB97X-D | Chemical Shifts (ppm) | nih.gov |
Advanced Research Directions and Potential Applications of Ethylphosphonic Dichloride Derivatives
Development of Novel Therapeutic Agents
The versatility of ethylphosphonic dichloride as a starting material enables the creation of phosphonate (B1237965) derivatives with potential therapeutic applications, including the treatment of neurodegenerative diseases and cancer. smolecule.commdpi.com
The aggregation of amyloid-β (Aβ) peptides is a central event in the pathology of Alzheimer's disease. mdpi.comnih.gov Derivatives synthesized from this compound have shown promise in modulating this process. Specifically, novel curcumin (B1669340) analogues, termed Ethylphosphonate-based curcumin mimics (EPs), have been developed to improve upon the poor solubility and stability of natural curcumin. mdpi.com One such derivative, EP2, was found to effectively inhibit the amyloid aggregation associated with Alzheimer's disease, highlighting the potential of this class of compounds as neuroprotective agents. mdpi.com
Researchers have utilized this compound to synthesize compounds with significant anticancer activity. mdpi.comnih.govmdpi.com In a study on ethylphosphonate (EP) curcumin mimics, the derivative EP4 demonstrated potent cytotoxicity, particularly against triple-negative breast cancer cells (MDA-MB-231) and hepatic stellate cells (LX2). mdpi.com Its toxicity in these cell lines was found to be five times higher than that of curcumin. mdpi.com Further investigation revealed that EP4 induces cell death exclusively through an apoptotic mechanism, unlike curcumin which triggers both apoptosis and ferroptosis. mdpi.com This specificity, combined with its potent activity as an inhibitor of the ubiquitin-activating enzyme E1, reinforces the anticancer potential of these derivatives. mdpi.com
Table 1: Cytotoxic Activity of Ethylphosphonate (EP) Curcumin Mimics
| Compound | Cell Line | Observation | Source |
|---|---|---|---|
| EP4 | MDA-MB-231 (Triple-Negative Breast Cancer) | 5x more toxic than curcumin; induces apoptosis | mdpi.com |
| EP4 | LX2 (Hepatic Stellate Cells) | 5x more toxic than curcumin | mdpi.com |
Oxidative stress is implicated in numerous diseases, making the development of effective antioxidants a key therapeutic strategy. chemrevlett.comnih.gov Derivatives of this compound have been synthesized and evaluated for their antioxidant capabilities. mdpi.com Ethylphosphonate-based curcumin mimics (EPs) were assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ORAC (oxygen radical absorbance capacity) assays. mdpi.com The results showed that mimics EP2 and EP3 possessed significant antioxidant activity. Notably, compound EP2 displayed the highest antioxidant capacity, surpassing that of curcumin in both assays. mdpi.com Research indicates that the presence of a catechol moiety in the molecular structure is crucial for this enhanced antioxidant activity. mdpi.com
Table 2: Antioxidant Activity of Ethylphosphonate (EP) Curcumin Mimics vs. Curcumin
| Compound | DPPH Assay Activity | ORAC Assay Activity | Source |
|---|---|---|---|
| EP2 | Significant; higher than curcumin | Higher than curcumin | mdpi.com |
| EP3 | Significant | Greater than starting compounds | mdpi.com |
| EP1 | Not significant | Greater than starting compounds | mdpi.com |
| EP4 | Not significant | Greater than starting compounds | mdpi.com |
Probes for Investigating Biosynthetic Pathways
Understanding complex biosynthetic pathways is fundamental to biochemistry and drug discovery. This compound and its substituted analogues are instrumental in creating chemical probes to elucidate these pathways. nih.govacs.org For instance, pyrethrin mimetic phosphonates have been synthesized by reacting mono-alkyl substituted phosphonic dichlorides with pyrethrolone. nih.govacs.org These compounds act as chemical genetics tools targeting the GDSL esterase/lipase (TcGLIP), an enzyme involved in the biosynthesis of pyrethrins, which are natural pesticides produced by Tanacetum cinerariifolium. nih.gov By using these probes, researchers can investigate the mechanism of pyrethrin biosynthesis, which could lead to improved methods for producing these valuable natural insecticides. nih.govacs.org One such compound, synthesized from this compound, successfully suppressed pyrethrin production in plant seedlings, demonstrating its potential as a tool for unraveling this specific biosynthetic pathway. acs.org
Synthetic Genetic Polymers and Their Functions
The exploration of synthetic alternatives to natural genetic polymers like DNA and RNA, known as xenonucleic acids (XNAs), is a burgeoning field of research. This compound is a key reagent in the synthesis of ethylphosphonate nucleic acids (phNAs), a type of synthetic genetic polymer characterized by an uncharged backbone. nih.gov
A primary function of DNA is the storage and propagation of genetic information, a role long believed to require a charged polyanionic backbone. However, research into ethylphosphonate nucleic acids (phNAs) challenges this paradigm. nih.gov Scientists have demonstrated the DNA-templated enzymatic synthesis of P-ethyl-phNAs. nih.gov Furthermore, the successful reverse transcription and directed evolution of these synthetic polymers into specific aptamer ligands show that an uncharged backbone chemistry is compatible with the fundamental processes of genetic information storage, propagation, and even evolution. nih.gov This work establishes a foundational methodology for exploring uncharged genetic polymers as a source of novel functional molecules. nih.gov
Novel Ligands and Catalysts
The development of novel ligands and catalysts is a cornerstone of modern chemistry, enabling efficient and selective chemical transformations. This compound is a valuable building block for creating specialized organophosphorus ligands, whose electronic and steric properties can be fine-tuned to influence the reactivity and selectivity of transition-metal catalysts. tcichemicals.com
Derivatives of this compound are utilized in the synthesis of complex molecules that can act as ligands for transition metals. These ligands are pivotal in various catalytic processes, including cross-coupling reactions and asymmetric hydrogenation. tcichemicals.comacs.org For instance, the reaction of this compound with alcohols or phenols produces ethylphosphonate esters, which can be further functionalized. smolecule.comsigmaaldrich.com One specific application involves its use as an alkylphosphonylating reagent for the synthesis of P-α-ethyl-phosphonate deoxynucleoside triphosphates (phNTPs). nih.gov These modified nucleotides are substrates for engineered polymerases, enabling the creation of synthetic genetic polymers (Xeno-Nucleic Acids or XNAs) with uncharged backbones, a significant advancement in synthetic biology. nih.gov
Research has also demonstrated the synthesis of ethylphosphonate-based curcumin mimics by reacting this compound with tyrosol- and melatonin-based building blocks. mdpi.com These novel compounds merge the structural features of curcumin with a phosphonate group, creating potential for new biological activities. mdpi.com The synthesis of such specialized molecules underscores the versatility of this compound as a starting material.
The table below summarizes examples of derivatives synthesized using this compound and their applications in creating advanced materials and ligands.
| Precursor | Reagent(s) | Derivative | Application Area |
| This compound | Deoxynucleosides | P-α-ethyl-phosphonate dNTPs | Synthesis of synthetic genetic polymers (XNAs) nih.gov |
| This compound | Tyrosol/Melatonin building blocks | Ethylphosphonate curcumin mimics | Development of novel bioactive compounds mdpi.com |
| This compound | Various alcohols/phenols | Ethylphosphonate esters | Intermediates for functional materials and enzyme inhibitors smolecule.com |
| This compound | 4-hydroxy-substituted compounds | 4-acetylphenyl ethylphosphonates | Synthesis of liquid crystal compounds sigmaaldrich.com |
Receptor Design for Molecular Recognition in Aqueous Media
Molecular recognition in water is a fundamental process in biology and a vibrant area of supramolecular chemistry. researchgate.netnih.gov The design of synthetic receptors capable of selectively binding specific molecules in an aqueous environment is a significant challenge, as water molecules can effectively solvate both the host and guest, often preventing complex formation. rsc.org Overcoming this requires sophisticated receptor designs that can create binding pockets with unique microenvironments. rsc.orgbbau.ac.in
This compound has been instrumental in the construction of such advanced receptors. In a notable study, it was reacted with an aryl-extended calix mdpi.compyrrole tetrol to create a cavitand featuring a phosphonate bridge. rsc.org This reaction yielded a mixture of three phosphonate stereoisomers, which were then separated. The resulting cage-like receptors possess a functionalized aromatic cavity with a low dielectric constant and converging polar groups, a strategy that has proven successful for the effective binding of neutral polar molecules in aqueous solutions. rsc.org
The hydrophobic effect plays a key role by enhancing binding affinity in water, while the specific arrangement of polar groups within the receptor's cavity provides selectivity that goes beyond simple size and shape complementarity. rsc.org The design of these receptors mimics biological systems, like enzymes, which utilize hydrophobic cavities containing strategically placed polar functional groups to achieve high affinity and specificity for their substrates. rsc.org
The binding properties of these synthetic receptors were studied with a series of polar guests, revealing that the receptor's cavity is a better hydrogen-bond donor than the surrounding water molecules. rsc.org This research demonstrates a successful approach to achieving molecular recognition in water, with this compound serving as a key reagent for "stitching" the receptor into its final, functional three-dimensional shape. rsc.org
| Receptor Component | Key Reagent | Receptor Feature | Target Guest Type |
| Aryl-extended calix mdpi.compyrrole | This compound | Phosphonate-bridged cavity rsc.org | Polar neutral molecules rsc.org |
Analytical Standards for Environmental and Forensic Applications
This compound is listed as a Schedule 2 precursor under the Chemical Weapons Convention (CWC) because it can be used in the final stages of synthesizing highly toxic organophosphorus nerve agents. mdpi.com This fact directly links it to the need for robust analytical methods for verification, environmental monitoring, and forensic investigations. dtic.mil The detection and identification of chemical warfare agents (CWAs) and their degradation products in various matrices are crucial for treaty compliance and investigating allegations of use. dtic.milnih.gov
In forensic and environmental analysis, reference materials and analytical standards are indispensable for the accurate identification and quantification of target compounds. drawellanalytical.com Gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS), are standard techniques for analyzing organophosphorus compounds in environmental and biological samples. drawellanalytical.comrcaap.ptnih.gov The degradation products of nerve agents, such as alkylphosphonic acids, serve as key markers of their presence. preprints.org
Given that this compound is a direct precursor to certain G-series and V-series nerve agents, its corresponding degradation product, ethylphosphonic acid, and other related derivatives are critical analytical standards. mdpi.com The presence of these degradation products in soil, water, or biological samples can serve as evidence of the original agent's existence. preprints.org Laboratories involved in CWC verification and counterterrorism efforts synthesize or procure these related phosphonic acids to use as qualitative and quantitative standards in their analytical methods. dtic.mil These standards are essential for validating analytical procedures and ensuring the reliability of results in proficiency tests conducted among specialized laboratories. mdpi.com
The table below outlines the role of this compound and its derivatives in analytical applications.
| Compound Family | Analytical Application | Importance | Analytical Techniques |
| Alkylphosphonic Acids (e.g., Ethylphosphonic acid) | Forensic and Environmental Standards dtic.mil | Serve as stable markers for the verification of CWA use. preprints.org | GC-MS, LC-MS, HPLC-ICP-MS rcaap.ptnih.govpreprints.org |
| This compound Derivatives | Spiking agents in proficiency tests mdpi.com | Used to validate and ensure the accuracy of analytical methods across different laboratories. mdpi.com | GC, HPLC drawellanalytical.comrcaap.pt |
Future Directions in Organophosphorus Compound Research
The field of organophosphorus chemistry continues to evolve, with future research pointing towards several key areas. A major focus is on developing more sustainable and environmentally benign applications and remediation strategies. This includes the design of organophosphorus-based extractants for heavy metals, guided by theoretical principles to enhance selectivity and efficiency. mdpi.com Additionally, significant efforts are being directed towards the bioremediation of organophosphorus pollutants, with research aimed at discovering and engineering enzymes with improved activity against a wider range of these compounds. mbl.or.kr
In the realm of analytical chemistry, the increasing complexity of sample matrices necessitates the development of more sophisticated analytical tools. Future work will likely involve the integration of artificial intelligence and machine learning algorithms for the advanced analysis of chromatographic data, enabling better pattern recognition and quantification of trace-level organophosphorus compounds. drawellanalytical.com There is also a drive to create portable and flexible sensors for real-time, on-site detection of organophosphorus pesticides and other toxic agents, which requires innovation in nanomaterials and sensor fabrication. bohrium.com
From a toxicological and medical perspective, research continues to explore the mechanisms of organophosphorus compounds beyond their well-known inhibition of acetylcholinesterase. scielo.broup.com Understanding these alternative targets is crucial for explaining long-term health effects and for developing new therapeutic strategies against poisoning that are not reliant on enzyme reactivation. scielo.br
Q & A
Q. What are the established synthetic routes for ethylphosphonic dichloride, and how are reaction conditions optimized?
this compound is synthesized via phosphorylation of ethanol with phosphorus trichloride (PCl3) under controlled anhydrous conditions. A common method involves reacting ethylphosphonic acid with thionyl chloride (SOCl2) at 60–80°C, followed by distillation to isolate the product . Optimization includes monitoring stoichiometric ratios (e.g., 1:2 molar ratio of acid to SOCl2) and using inert atmospheres to prevent hydrolysis. Yield improvements are achieved by refluxing in solvents like toluene to azeotropically remove byproducts .
Q. How is purity assessed in this compound, and what analytical techniques are critical?
Purity is evaluated using <sup>1</sup>H NMR spectroscopy to confirm the absence of residual solvents (e.g., THF) or hydrolysis products. Gas chromatography–mass spectrometry (GC-MS) quantifies volatile impurities, while Karl Fischer titration determines water content (<0.01% w/w). X-ray crystallography is used for structural validation in stereochemical studies .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Due to its reactivity with moisture and corrosivity, handling requires anhydrous conditions, PPE (gloves, goggles), and ventilation. Storage under nitrogen or argon in sealed glassware is mandatory. Spills are neutralized with sodium bicarbonate, and waste is treated with aqueous ammonia to hydrolyze residual dichloride .
Q. How does this compound participate in nucleophilic substitution reactions?
The compound reacts with alcohols or amines in dichloromethane or THF, using triethylamine (Et3N) as a base to scavenge HCl. For example, reaction with diols forms phosphonate esters, with reaction kinetics influenced by steric hindrance and solvent polarity .
Advanced Research Questions
Q. How can reaction parameters (e.g., temperature, solvent) influence stereochemical outcomes in phosphonate ester synthesis?
Studies on calix[4]pyrrole derivatives show that THF as a solvent at −20°C favors the formation of the cis-isomer (17ii), while room-temperature reactions yield a mixture of cis and trans stereoisomers. Kinetic vs. thermodynamic control is assessed via time-resolved <sup>31</sup>P NMR .
Q. What computational methods predict the reactivity of this compound in interfacial polycondensation?
Density functional theory (DFT) models simulate transition states during polycondensation with bisphenol A. Parameters like charge distribution on phosphorus and leaving-group stability (Cl<sup>−</sup>) are correlated with experimental reaction rates. Central composite design (CCD) optimizes variables like molar ratio and base concentration .
Q. How are conflicting data on vapor pressure and density resolved across studies?
Discrepancies in vapor pressure (e.g., 0.787 mmHg at 25°C vs. literature values) are addressed using the Antoine equation with temperature-dependent constants. Second-order polynomial fitting for density (1.354 g/cm<sup>3</sup> at 20°C) validates data against NIST standards .
Q. What strategies mitigate hydrolysis during kinetic studies of this compound?
Hydrolysis is minimized by using rigorously dried solvents (e.g., molecular sieves in THF) and real-time monitoring via FTIR to detect P=O bond formation. Quenching aliquots in cold acetonitrile arrests reactions for GC-MS analysis .
Q. How do steric and electronic effects influence regioselectivity in phosphonylation reactions?
In reactions with unsymmetrical diols, bulky substituents adjacent to hydroxyl groups favor phosphorylation at less hindered sites. Hammett studies reveal electron-withdrawing groups on aryl diols accelerate reaction rates by stabilizing transition states .
Methodological Guidance
- Stereoisomer Separation : Use silica gel chromatography with hexane/ethyl acetate gradients (95:5 to 70:30) to resolve cis and trans phosphonate esters .
- Kinetic Analysis : Employ stopped-flow NMR to capture intermediate species in phosphorylation reactions .
- Safety Validation : Conduct thermal stability tests via differential scanning calorimetry (DSC) to assess decomposition risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
